molecular formula C21H28N2O5S B5203666 N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5203666
M. Wt: 420.5 g/mol
InChI Key: KDKDQSOJATWSRQ-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the methoxypropyl and phenylethyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-Phenylethyl)-4-methoxybenzenesulfonamide: A structurally related compound with similar functional groups.

Uniqueness

N-(3-METHOXYPROPYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of both methoxypropyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides. These structural features could influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-27-16-6-14-22-21(24)17-23(15-13-18-7-4-3-5-8-18)29(25,26)20-11-9-19(28-2)10-12-20/h3-5,7-12H,6,13-17H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKDQSOJATWSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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